molecular formula C16H17N3O2S2 B2781090 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097929-46-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2781090
CAS No.: 2097929-46-7
M. Wt: 347.45
InChI Key: LNICXPQINIWRRQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S2 and its molecular weight is 347.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-5-12-15(23-19-18-12)16(20)17-10-11(13-6-3-8-21-13)14-7-4-9-22-14/h3-4,6-9,11H,2,5,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNICXPQINIWRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring fused with furan and thiophene moieties, which are known to enhance biological activity due to their electron-rich nature. The synthesis typically involves multi-step reactions that can include microwave-assisted techniques to improve yield and reaction time .

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant efficacy against various fungal strains. A related study reported that certain thiophene-containing derivatives exhibited EC50 values lower than commercial fungicides like diflumetorim and flumorph .

Table 1: Antifungal Activity of Related Compounds

CompoundEC50 (mg/L)Control Efficacy (%)
Compound 4f1.9679
Flumorph21.4456
Mancozeb100076

This table illustrates the superior antifungal activity of compound 4f compared to established fungicides.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A series of N-(1,3,4-thiadiazol-2-yl)furan derivatives demonstrated promising antiproliferative activity against several cancer cell lines including MCF-7 (breast), HCT116 (colon), and PC-3 (prostate). The best-performing compounds showed IC50 values in the range of 7.4–11.5 nM against VEGFR-2, indicating their potential as selective anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 7MCF-75.10
Compound 6HCT1166.19
Compound 12PC-39.00

This data underscores the selective inhibition capabilities of these compounds.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets such as VEGFR-2 in cancer cells. Molecular docking studies suggest that these interactions can inhibit tumor growth effectively .

Case Studies

In a notable case study involving derivatives of thiadiazole compounds, researchers evaluated their effects on human epithelial cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancerous cells . This dual mechanism enhances their therapeutic potential.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that thiadiazole derivatives exhibit significant antitumor properties. For example, a related compound was found to inhibit c-Met phosphorylation and induce apoptosis in cancer cell lines such as MKN-45. This suggests that N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide could potentially act as a selective c-Met inhibitor, which is crucial for cancer therapy due to its role in tumor growth and metastasis .

Antimicrobial Activity

Thiadiazoles have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiadiazole derivatives. Modifications in the molecular structure can significantly influence the compound's potency and selectivity. For instance:

Structural ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer cell lines
Alteration of side chainsEnhanced solubility and bioavailability
Variation in functional groupsImproved selectivity towards target enzymes

This table illustrates how different modifications can lead to variations in biological activity, guiding future research directions.

In Vitro Studies

A series of in vitro studies have demonstrated that thiadiazole derivatives can effectively inhibit tumor cell proliferation. For instance, compounds synthesized with varying substitutions on the thiadiazole ring were tested against multiple cancer cell lines (e.g., MCF-7 and HepG2), revealing promising results with IC50 values in the low micromolar range .

Pharmacokinetic Profiles

Pharmacokinetic studies using animal models (e.g., BALB/c mice) have shown that certain derivatives possess favorable absorption and distribution characteristics. These findings are critical for assessing the viability of these compounds as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : React 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride .

Amide Coupling : React the acid chloride with N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .

  • Critical Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DCM or THFMinimizes hydrolysis
Temperature0–5°C (coupling step)Reduces side reactions
BaseTriethylamine (1.5 equiv)Enhances nucleophilicity

Q. Which characterization techniques are essential to confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and propyl chain (δ 0.9–1.6 ppm) .
  • ¹³C NMR : Identify carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₈N₃O₂S₂: 396.08) .
  • Infrared (IR) Spectroscopy : Detect carboxamide C=O stretch (~1680 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Q. How can researchers design initial biological activity screening assays?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure. Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. Compare inhibition rates with known inhibitors .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., Lys721) .
  • QSAR Modeling : Train models on datasets of thiadiazole derivatives to predict bioactivity. Key descriptors include logP, polar surface area, and H-bond acceptor count .
  • Reaction Pathway Optimization : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in thiadiazole ring functionalization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines, assay conditions). Address variability in:
VariableResolution Strategy
Cell Line PassagesUse low-passage cells (<20)
Solvent (DMSO vs. EtOH)Standardize to ≤0.1% DMSO
  • Mechanistic Follow-Up : Conduct target engagement assays (e.g., CETSA) to confirm direct binding to purported targets .
  • Dose-Response Reproducibility : Validate IC₅₀ values across independent labs using blinded samples .

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • Green Chemistry Approaches : Replace SOCl₂ with polymer-supported reagents (e.g., PS-TPP) for safer acid chloride synthesis .
  • Continuous Flow Reactors : Improve mixing and heat transfer in amide coupling steps, achieving >85% yield (vs. 60% in batch) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acid) and adjust pH or solvent polarity to suppress their formation .

Data Contradiction Analysis Example

Issue : Discrepancies in reported anticancer activity (IC₅₀ = 5 μM vs. 50 μM).
Resolution Workflow :

Verify Purity : Reanalyze compound batches via HPLC (>98% purity required).

Control Consistency : Ensure identical cell culture media and serum lots.

Assay Replication : Repeat in triplicate with independent compound syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.